1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The unique structure of this compound, which includes a pyrrolo[2,3-b]pyridine core, makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- typically involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. It has shown promising activity in inhibiting cancer cell proliferation and inducing apoptosis.
Chemical Biology: The compound is used as a tool to study biological pathways involving FGFRs and other targets. Its ability to modulate these pathways makes it valuable for understanding disease mechanisms.
Drug Development: The compound serves as a lead structure for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- involves the inhibition of specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, preventing their activation and subsequent signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . The exact molecular interactions and pathways involved are still under investigation, but the compound’s ability to target FGFRs makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- can be compared with other similar compounds, such as:
5-Methyl-1H-pyrrolo[2,3-b]pyridine: This compound lacks the iodine and pyrimidinyl groups, making it less potent as an FGFR inhibitor.
2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine: This compound lacks the pyrimidinyl group, which may reduce its selectivity and potency.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- lies in its specific substitutions, which enhance its biological activity and make it a valuable scaffold for drug development.
Properties
Molecular Formula |
C12H9IN4 |
---|---|
Molecular Weight |
336.13 g/mol |
IUPAC Name |
2-iodo-5-methyl-3-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H9IN4/c1-7-2-9-10(8-4-14-6-15-5-8)11(13)17-12(9)16-3-7/h2-6H,1H3,(H,16,17) |
InChI Key |
RTNMCISSSGNRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=C2C3=CN=CN=C3)I)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.